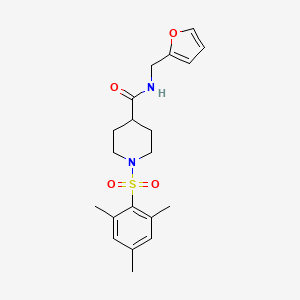![molecular formula C12H15ClN2O6S B3514706 2-[[5-(2-Amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonyl-methylamino]acetic acid](/img/structure/B3514706.png)
2-[[5-(2-Amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonyl-methylamino]acetic acid
Vue d'ensemble
Description
2-[[5-(2-Amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonyl-methylamino]acetic acid is a complex organic compound with a unique structure that includes amino, chloro, and sulfonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(2-Amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonyl-methylamino]acetic acid typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Amino-Ethoxy Intermediate: This step involves the reaction of an appropriate chloro compound with an amino-ethoxy reagent under controlled conditions to form the amino-ethoxy intermediate.
Sulfonylation: The intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent in the presence of a base to introduce the sulfonyl group.
Final Coupling: The final step involves coupling the sulfonylated intermediate with a methylamino acetic acid derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and ethoxy groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the sulfonyl and chloro groups, potentially converting them to sulfides and chlorides, respectively.
Substitution: The chloro group in the compound is susceptible to nucleophilic substitution reactions, where it can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like ammonia, primary amines, and thiols are used under basic or neutral conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, reduction may produce sulfides, and substitution can result in various substituted derivatives.
Applications De Recherche Scientifique
2-[[5-(2-Amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonyl-methylamino]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as an intermediate in the synthesis of pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 2-[[5-(2-Amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonyl-methylamino]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Aminoethoxy)ethoxyacetic acid
- 2-Amino-2-oxoethoxyacetic acid
- 2-Aminohex-5-enoic acid
Uniqueness
Compared to similar compounds, 2-[[5-(2-Amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonyl-methylamino]acetic acid is unique due to the presence of the sulfonyl and chloro groups, which confer distinct chemical reactivity and biological activity. These functional groups make it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
2-[[5-(2-amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonyl-methylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O6S/c1-7-3-8(13)10(4-9(7)21-6-11(14)16)22(19,20)15(2)5-12(17)18/h3-4H,5-6H2,1-2H3,(H2,14,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIFRJOGURZQCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OCC(=O)N)S(=O)(=O)N(C)CC(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-Chloro-5-(2,3-dihydroindol-1-ylsulfonyl)-2-methylphenoxy]acetamide](/img/structure/B3514641.png)
![1-(5-chloro-2-methylphenyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine](/img/structure/B3514648.png)


![N-{[(2-bromo-4-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B3514667.png)
![N-(4-bromo-2,3-dimethylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B3514671.png)
![3-(benzyloxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B3514687.png)
![N-{4-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}-3-nitrobenzamide](/img/structure/B3514692.png)





![1-({4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)-4-piperidinecarboxamide](/img/structure/B3514730.png)
